molecular formula C23H25ClN4O4 B10780192 Chlorobenzodioxole deriv. 27

Chlorobenzodioxole deriv. 27

Cat. No.: B10780192
M. Wt: 456.9 g/mol
InChI Key: UYKYCBACTCRLLP-UHFFFAOYSA-N
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Description

Chlorobenzodioxole deriv. 27 is a useful research compound. Its molecular formula is C23H25ClN4O4 and its molecular weight is 456.9 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes:: The synthetic routes for CHEMBL170984 have not been explicitly documented in the literature. it likely involves organic synthesis techniques, such as multistep reactions, to assemble its molecular structure.

Industrial Production:: Industrial-scale production methods for CHEMBL170984 remain undisclosed. Typically, pharmaceutical companies optimize synthetic routes for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

CHEMBL170984 may undergo various chemical reactions, including:

    Oxidation: Oxidative processes that modify functional groups.

    Reduction: Reduction reactions that involve the gain of electrons.

    Substitution: Substitution reactions where one functional group replaces another.

Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions would vary accordingly.

Scientific Research Applications

CHEMBL170984’s applications span multiple fields:

    Medicine: Investigate its potential as a drug candidate for specific diseases.

    Chemistry: Explore its reactivity and interactions.

    Biology: Study its effects on biological systems.

    Industry: Assess its industrial applications (e.g., as a precursor or catalyst).

Mechanism of Action

The exact mechanism by which CHEMBL170984 exerts its effects remains elusive. Researchers would need to investigate its molecular targets and pathways involved. Further studies are necessary to unravel its mode of action.

Comparison with Similar Compounds

Unfortunately, I don’t have information on specific similar compounds to compare with CHEMBL170984. researchers often analyze structural similarities and functional properties to identify unique features.

Properties

Molecular Formula

C23H25ClN4O4

Molecular Weight

456.9 g/mol

IUPAC Name

N-(5-chloro-1,3-benzodioxol-4-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

InChI

InChI=1S/C23H25ClN4O4/c1-28-7-5-14(6-8-28)11-30-20-10-17-15(9-19(20)29-2)23(26-12-25-17)27-21-16(24)3-4-18-22(21)32-13-31-18/h3-4,9-10,12,14H,5-8,11,13H2,1-2H3,(H,25,26,27)

InChI Key

UYKYCBACTCRLLP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=CC5=C4OCO5)Cl)OC

Origin of Product

United States

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